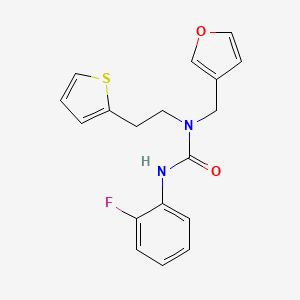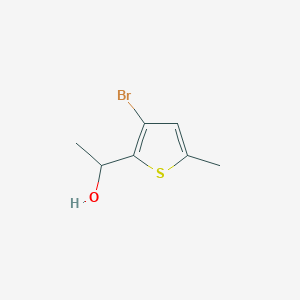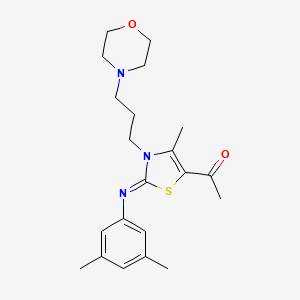![molecular formula C19H23N3O6S B2609051 ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-34-4](/img/structure/B2609051.png)
ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of the thieno[2,3-c]pyridine moiety adds to its structural uniqueness and potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the carboxylate and amido groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts such as gold composite on nickel oxide with potassium carbonate has been reported to enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various nitrofuran derivatives, amino derivatives, and substituted thieno[2,3-c]pyridine compounds .
科学的研究の応用
Ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is primarily based on its ability to interfere with bacterial DNA synthesis. The nitrofuran moiety is known to form reactive intermediates that can damage bacterial DNA, leading to cell death. The thieno[2,3-c]pyridine moiety may also contribute to its biological activity by interacting with specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-nitrofuran-2-carboxylate: Lacks the thieno[2,3-c]pyridine moiety, making it less complex.
特性
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-6-27-17(24)13-10-9-18(2,3)21-19(4,5)14(10)29-16(13)20-15(23)11-7-8-12(28-11)22(25)26/h7-8,21H,6,9H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOBBALRLKURAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2608968.png)
![6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608971.png)
![3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride](/img/structure/B2608973.png)
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2608974.png)

![3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2608977.png)
![4-(dimethylsulfamoyl)-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide](/img/structure/B2608980.png)
![5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2608981.png)


![2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2608989.png)

![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)
